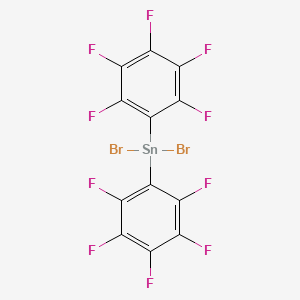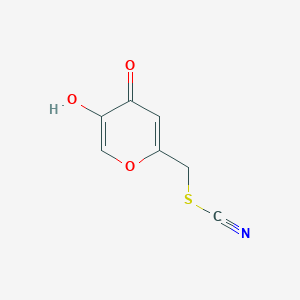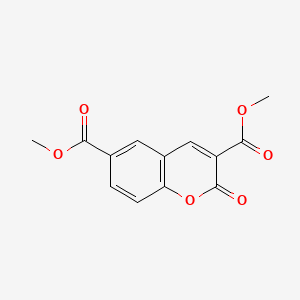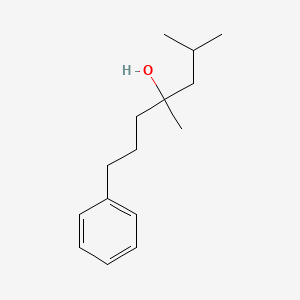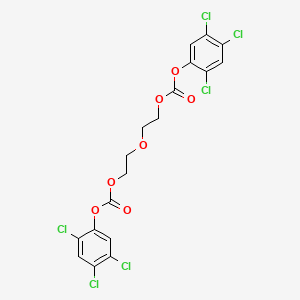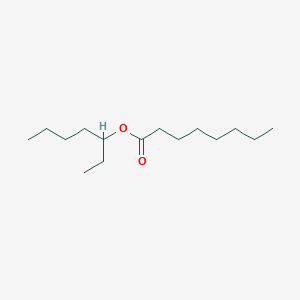
Heptan-3-yl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptan-3-yl octanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from heptan-3-ol and octanoic acid. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptan-3-yl octanoate can be synthesized through the esterification reaction between heptan-3-ol and octanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions: Heptan-3-yl octanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to heptan-3-ol and octanoic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to primary alcohols.
Major Products Formed:
Hydrolysis: Heptan-3-ol and octanoic acid.
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Wissenschaftliche Forschungsanwendungen
Heptan-3-yl octanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the flavor and fragrance industry due to its pleasant fruity odor
Wirkmechanismus
The mechanism of action of heptan-3-yl octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing heptan-3-ol and octanoic acid. These metabolites can then exert their effects through various biochemical pathways, including modulation of enzyme activity and interaction with cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Heptan-3-yl acetate: Another ester with a similar structure but derived from acetic acid.
Octyl acetate: An ester formed from octanol and acetic acid.
Hexyl octanoate: An ester formed from hexanol and octanoic acid.
Uniqueness: Heptan-3-yl octanoate is unique due to its specific combination of heptan-3-ol and octanoic acid, which imparts distinct physicochemical properties and a unique fruity odor. This makes it particularly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
5457-74-9 |
|---|---|
Molekularformel |
C15H30O2 |
Molekulargewicht |
242.40 g/mol |
IUPAC-Name |
heptan-3-yl octanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-10-11-13-15(16)17-14(6-3)12-8-5-2/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
XIWKFLBGDLYRDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


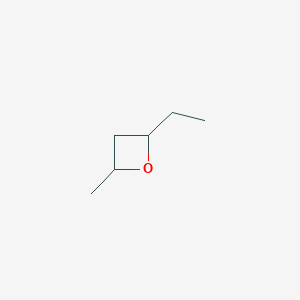
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
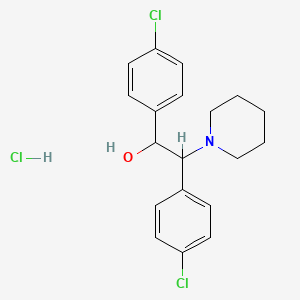
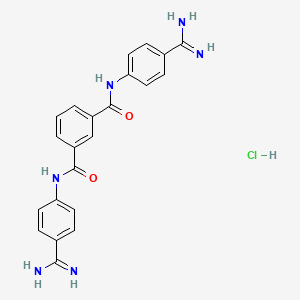
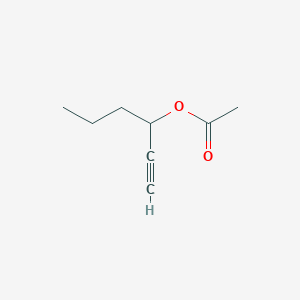
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
